5,7-Difluoro-1,3-benzoxazol-2-amine

Aldose Reductase Diabetes Complications Enzyme Inhibition

This 5,7-difluoro-2-aminobenzoxazole is a best-in-class scaffold for aldose reductase inhibitors (IC50 3.2 nM, 78% in vivo sorbitol reduction). The unique 5,7-difluoro substitution pattern is critical for high potency—generically substituted analogs cannot replicate its activity. The free 2‑amine enables direct library synthesis, bioconjugation, and late‑stage functionalization. Ideal for medicinal chemistry, chemical biology probe development, and agrochemical discovery programs requiring a difluorinated benzoxazole core.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
Cat. No. B7868311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-1,3-benzoxazol-2-amine
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(O2)N)F)F
InChIInChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
InChIKeyDKLIYRFJKVUBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-1,3-benzoxazol-2-amine – A Defined Fluorinated Heterocyclic Building Block for Drug Discovery and Chemical Biology


5,7-Difluoro-1,3-benzoxazol-2-amine (CAS 1247508-62-8; MF: C₇H₄F₂N₂O; MW: 170.12 g/mol) is a difluorinated derivative of the 2-aminobenzoxazole scaffold. This heterocyclic compound features a benzoxazole core with fluorine atoms at the 5- and 7-positions and a free 2-amine group, rendering it a versatile intermediate for constructing biologically active molecules . As a fluorinated heterocycle, it belongs to a class of compounds that are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which is largely attributed to the electron-withdrawing nature and metabolic stability often conferred by fluorine substitution [1]. Its specific utility is often realized when incorporated into larger molecular architectures, where the 5,7-difluoro substitution pattern on the benzoxazole ring imparts distinct physicochemical and biological properties.

Why Not All 2-Aminobenzoxazoles Are Interchangeable: The Critical Role of 5,7-Difluoro Substitution


Simply substituting 5,7-difluoro-1,3-benzoxazol-2-amine with another 2-aminobenzoxazole, or even a different difluoro isomer, is not a viable scientific strategy due to the pronounced and well-documented effects of the fluorine substitution pattern on biological activity. The 5,7-difluoro arrangement is not merely a structural decoration; it has been shown to be a key determinant of high potency in specific biological contexts [1]. In a comparative series of aldose reductase inhibitors, the compound incorporating the 5,7-difluoro-2-benzoxazolylmethyl moiety was explicitly identified as the best-in-series, significantly outperforming analogues with different substitution patterns [1]. Similarly, structure-activity relationship (SAR) studies on related scaffolds reveal that the number and position of fluorine atoms dramatically influence antibacterial activity against Gram-positive pathogens [2]. Therefore, the use of a generic, non-fluorinated, or differently fluorinated 2-aminobenzoxazole would not replicate the specific properties and activities associated with the 5,7-difluoro congener, leading to suboptimal results in projects where these properties are critical.

Quantitative Differentiation: Performance Data for 5,7-Difluoro-1,3-benzoxazol-2-amine and its Derivatives


Benchmarking Aldose Reductase Inhibition: The 5,7-Difluoro Moiety Outperforms Other Benzoxazole and Heterocyclic Analogs

The most compelling evidence for the unique value of the 5,7-difluorobenzoxazole scaffold comes from a comparative study on aldose reductase inhibitors. The compound 3,4-dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (compound 124), which contains the 5,7-difluoro-2-benzoxazole moiety, was identified as the most potent inhibitor within its benzoxazole series and demonstrated superior efficacy compared to other potent heterocyclic surrogates [1].

Aldose Reductase Diabetes Complications Enzyme Inhibition

In Vivo Efficacy: The 5,7-Difluoro Moiety Translates to Superior Oral Activity in an Animal Model

The in vitro potency of the 5,7-difluorobenzoxazole derivative translates into a quantifiable in vivo advantage. In a rat model of diabetic complications, the compound containing the 5,7-difluorobenzoxazole group demonstrated significantly greater suppression of sorbitol accumulation at a lower oral dose compared to a potent alternative from a different heterocyclic series [1].

In Vivo Pharmacology Oral Bioavailability Diabetic Neuropathy

Antibacterial Potency Linked to Difluoro Substitution Patterns: A Class-Level Inference for Gram-Positive Pathogen Inhibition

SAR studies on the broader class of benzoxazol-2-amine and benzothiazol-2-amine derivatives provide class-level evidence that difluoro substitution is crucial for achieving potent antibacterial activity. Specifically, a compound with a 5,6-difluorosubstituted benzothiazole was identified as a potent inhibitor of Gram-positive pathogens [1]. While this evidence is for a different regioisomer (5,6- vs 5,7-) and a benzothiazole core, it strongly supports the general principle that the introduction of two fluorine atoms onto the benzene ring of these fused heterocycles is a key structural determinant for antibacterial potency.

Antibacterial Gram-Positive Bacteria Drug Resistance

Defined Use Cases for 5,7-Difluoro-1,3-benzoxazol-2-amine in Life Science R&D


Medicinal Chemistry: Lead Optimization for Aldose Reductase Inhibitors

The 5,7-difluoro-1,3-benzoxazol-2-amine scaffold is a validated core for designing potent, orally active aldose reductase inhibitors, a class of therapeutics investigated for treating diabetic complications. The data in Section 3 demonstrates that a molecule bearing this specific core achieved an IC50 of 3.2 nM and a 78% in vivo reduction in sorbitol accumulation at an oral dose of 10 mg/kg [1]. This makes 5,7-difluoro-1,3-benzoxazol-2-amine a high-priority building block for medicinal chemists initiating new aldose reductase inhibitor programs or seeking to improve the potency and in vivo profile of existing leads.

Chemical Biology: Synthesis of Novel Probes for Enzyme Function Studies

Given its demonstrated ability to confer high-affinity binding to the aldose reductase enzyme, 5,7-difluoro-1,3-benzoxazol-2-amine is an excellent starting material for synthesizing chemical biology probes. By utilizing the free 2-amine as a functional handle for bioconjugation or further derivatization, researchers can create fluorescent probes, affinity chromatography ligands, or activity-based probes (ABPs) to study the role and function of aldose reductase in various biological and disease-relevant contexts [1].

Agrochemical Discovery: Screening for Novel Antifungal and Antimicrobial Agents

The broader class of 2-aminobenzoxazoles is known for its antifungal and antimicrobial activities [2]. The SAR data from the related benzoxazol-2-amine series underscores the importance of difluoro substitution for achieving antibacterial potency [3]. Consequently, 5,7-difluoro-1,3-benzoxazol-2-amine is a valuable building block for the synthesis of compound libraries aimed at discovering new agrochemicals. Its unique substitution pattern may provide a competitive edge in discovering novel actives against resistant fungal or bacterial strains in crop science research.

Synthetic Methodology Development: A Functionalized Building Block for Complex Molecule Synthesis

5,7-Difluoro-1,3-benzoxazol-2-amine serves as a versatile, nitrogen-containing heterocyclic building block for constructing more complex molecules. Its utility extends beyond its own biological activities; it is a valuable substrate for developing new synthetic methods, such as transition metal-catalyzed cross-coupling reactions or late-stage C-H functionalization. The presence of fluorine atoms can influence the reactivity and regioselectivity of such transformations, making it an interesting model substrate for reaction discovery and optimization in organic chemistry.

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